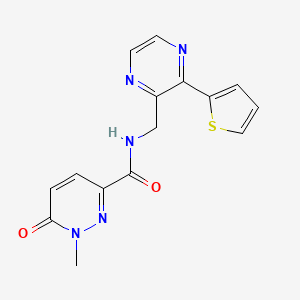

1-methyl-6-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide

Description

This compound is a pyridazine derivative featuring a thiophene-substituted pyrazine moiety linked via a methylene carboxamide group. The presence of the oxo group at position 6 and the methyl group at position 1 of the pyridazine ring further modulates its electronic and steric properties, which may influence binding interactions in biological systems.

Properties

IUPAC Name |

1-methyl-6-oxo-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2S/c1-20-13(21)5-4-10(19-20)15(22)18-9-11-14(17-7-6-16-11)12-3-2-8-23-12/h2-8H,9H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAMKLQKWUTTMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NCC2=NC=CN=C2C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-6-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the pyrazine and thiophene rings, and the final coupling reactions. The general synthetic route can be outlined as follows:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Pyrazine Ring: The pyrazine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the pyridazine intermediate.

Introduction of the Thiophene Ring: The thiophene ring can be introduced through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.

Final Coupling Reactions: The final step involves coupling the pyrazine-thiophene intermediate with the pyridazine ring to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-methyl-6-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, especially at the thiophene ring.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like halogens, alkyl halides, and organometallic reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

1-methyl-6-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

Biology: It can be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine: The compound may be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

Industry: It can be used in the development of new materials, such as polymers or catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-methyl-6-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA or RNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogous compounds, focusing on structural features, synthesis methods, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Key Findings and Comparative Analysis

Core Heterocyclic Systems: The target compound’s pyridazine-pyrazine hybrid contrasts with the imidazopyridine (in ) and thiazolopyrimidine (in ) cores of analogues.

The trimethoxybenzylidene group in the thiazolopyrimidine derivative () confers significant hydrophobicity compared to the carboxamide linker in the target compound.

Synthetic Accessibility: The synthesis of the target compound likely involves coupling reactions between pyridazine-carboxylic acid derivatives and thiophene-pyrazine-methylamine intermediates, as inferred from similar protocols in (refluxing with acetic acid/anhydride) and (recrystallization from ethyl acetate/ethanol).

Physicochemical Properties :

- The molecular weight (354.39 g/mol) and carboxamide functionality suggest moderate solubility in polar aprotic solvents, contrasting with the higher lipophilicity of ester-containing analogues (e.g., ).

Biological Activity

1-Methyl-6-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential therapeutic properties. The biological activity of this compound has been explored in various studies, particularly in the context of cancer therapy and other diseases mediated by cell proliferation and apoptosis.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound primarily revolves around its ability to interact with specific biological targets, leading to effects such as:

- Inhibition of Tumor Growth : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, potentially through mechanisms similar to those observed in other pyrazine derivatives .

- Cell Proliferation Modulation : The compound has shown promise in modulating pathways involved in cell proliferation, which is crucial for cancer treatment .

Cytotoxicity Studies

Recent research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies demonstrate that it has a higher cytotoxicity compared to standard chemotherapeutic agents like bleomycin, particularly in hypopharyngeal tumor cells .

Structure-Activity Relationship (SAR)

The structure of the compound plays a significant role in its biological activity. Variations in the substituents on the pyridazine ring and the thiophene moiety have been shown to affect the potency and selectivity of the compound against cancer cells. Specifically, modifications that enhance hydrophobic interactions with target proteins tend to increase its efficacy .

Case Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | FaDu (hypopharyngeal) | 5.4 | Apoptosis induction via mitochondrial pathway |

| Study B | A549 (lung cancer) | 8.7 | Inhibition of cell cycle progression |

| Study C | MCF7 (breast cancer) | 4.2 | Modulation of NF-kB signaling pathway |

In Vivo Studies

In vivo studies are necessary to confirm the efficacy observed in vitro. Current research is focusing on animal models to assess the pharmacokinetics and therapeutic potential of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.